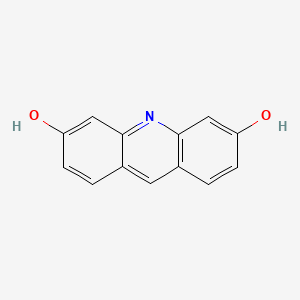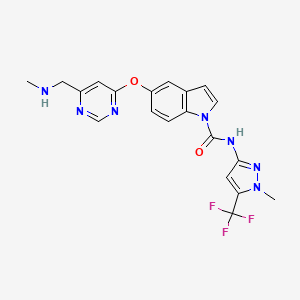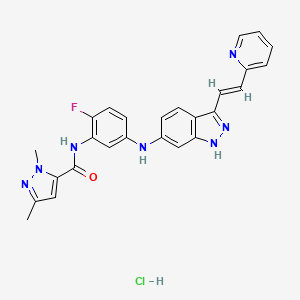
AG-13958 monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AG-13958 monohydrochloride is the HCl salt of AG-13958 --- a VEGFA inhibitor potentially for the treatment of age-related macular degeneration. Neovascular AMD, a subtype characterized by the growth of new, pathologic blood vessels, results in most of the cases of severe and rapid vision loss associated with AMD. A critical activator of angiogenesis in neovascular AMD is VEGF.
Applications De Recherche Scientifique
1. Preventive Effect in Cataract Formation
Aminoguanidine monohydrochloride (AG) has demonstrated a preventive effect on galactose cataract formation in rats. AG reduced the mean density, highest density, and opacity area of the lens, thus delaying the occurrence of cataracts. It's noted that a bihydrochloride variant of AG showed increased effectiveness in comparison to AG itself (Cai Nian-sheng, 2002).
2. Influence on Solid State Hydration
AG-013958, a variant of AG-13958, exists as a three-dimensional hydrate in the solid state. This study investigated the hydration and dehydration processes of AG-013958 monohydrate, revealing that its hydrate stability is influenced by vapor pressure and temperature. Such characteristics are crucial in understanding its solubility and bioavailability (T. Alcacio et al., 2006).
3. Cytotoxicity and Genotoxicity in Human Cells
Silver nanoparticles (Ag NPs), which can be associated with AG-13958, have been studied for their cytotoxic and genotoxic effects on human cells. These nanoparticles caused apoptosis, necrosis, and a significant increase in reactive oxygen species, indicating their potential toxicity and impact on cellular health (P. Asharani et al., 2009).
4. Role in Electrocatalysis
Metallic silver, a key component of AG-13958, has been explored for its role in the electro-reduction of CO2 to CO. Research highlights the importance of silver in catalysis, especially in the context of CO2 reduction technologies, where it can significantly enhance efficiency (Yu-Chi Hsieh et al., 2015).
5. Structural and Magnetotransport Properties
The structural and magnetotransport properties of silver-doped perovskite manganites have been investigated, revealing insights into the magnetic and electronic behaviors of these materials. This research is relevant in the field of material science, particularly for applications in electronics and magnetism (W. Koubaa et al., 2008).
6. Antibacterial Properties
AG-13958, through its silver components, has been explored for its antibacterial properties. Silver-based materials like Ag2S/Ag heterodimers have shown effectiveness against bacterial strains, highlighting their potential in antimicrobial applications (Maolin Pang et al., 2010).
7. Glycemic Control Marker
1,5-Anhydroglucitol, a component related to AG-13958, has been identified as a clinical marker for glycemic control. This discovery is significant in the monitoring and diagnosis of diabetes, offering a sensitive and real-time marker of glycemic levels (T. Yamanouchi & Y. Akanuma, 1994).
Propriétés
Numéro CAS |
319463-49-5 |
|---|---|
Nom du produit |
AG-13958 monohydrochloride |
Formule moléculaire |
C26H23ClFN7O |
Poids moléculaire |
503.97 |
Nom IUPAC |
1H-Pyrazole-5-carboxamide, N-(2-fluoro-5-((3-((1E)-2-(2-pyridinyl)ethenyl)-1H-indazol-6-yl)amino)phenyl)-1,3-dimethyl-, monohydrochloride |
InChI |
1S/C26H22FN7O.ClH/c1-16-13-25(34(2)33-16)26(35)30-24-15-19(7-10-21(24)27)29-18-6-9-20-22(31-32-23(20)14-18)11-8-17-5-3-4-12-28-17;/h3-15,29H,1-2H3,(H,30,35)(H,31,32);1H/b11-8+; |
Clé InChI |
BRTPJWBYMBBEHE-YGCVIUNWSA-N |
SMILES |
Cl.Cc1cc(C(=O)Nc2cc(Nc3ccc4c(\C=C\c5ccccn5)n[nH]c4c3)ccc2F)n(C)n1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AG-13958 monohydrochloride, AG-13958 HCl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



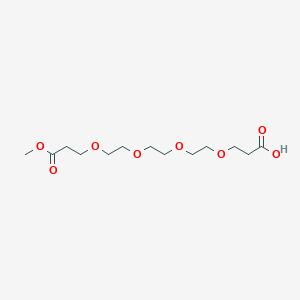
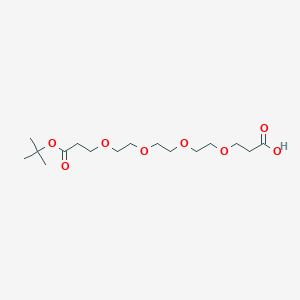
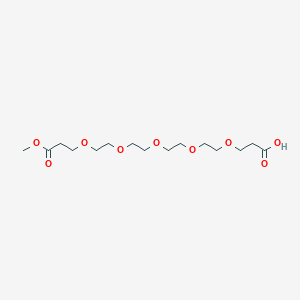
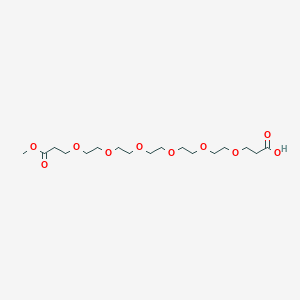


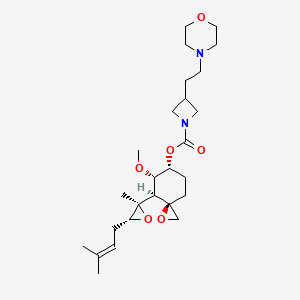
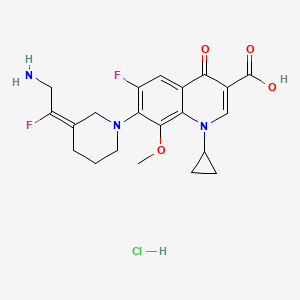
![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)
